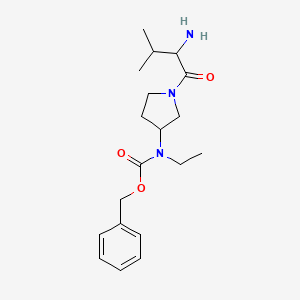Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate
CAS No.:
VCID: VC19793995
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a synthetic organic compound with potential applications in biochemical and pharmacological research. The structure incorporates a benzyl group, a pyrrolidine ring, and an amino acid derivative, suggesting its utility in peptide chemistry or as a pharmacophore in drug discovery. Structural Features3.1. Functional Groups
3.2. Stereochemistry Synthesis PathwayThe synthesis of Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves:
This multi-step process requires precise control of reaction conditions to maintain stereochemical integrity. Biological Activity and Applications5.1. Drug Discovery
5.2. In Silico Predictions
Comparative Analysis with Related Compounds
Research Findings and Future Directions7.1 Experimental Data
7.2 Future Studies
|
||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Product Name | Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate | ||||||||||||||||
| Molecular Formula | C19H29N3O3 | ||||||||||||||||
| Molecular Weight | 347.5 g/mol | ||||||||||||||||
| IUPAC Name | benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylcarbamate | ||||||||||||||||
| Standard InChI | InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3 | ||||||||||||||||
| Standard InChIKey | PSBXASJIQIQREC-UHFFFAOYSA-N | ||||||||||||||||
| Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 | ||||||||||||||||
| PubChem Compound | 77144103 | ||||||||||||||||
| Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume